2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile

Antitubercular drug discovery Trifluoromethyl pyrimidinone SAR Mycobacterium tuberculosis whole-cell screening

2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile (CAS 1823188-13-1) is a fluorinated pyrimidinone derivative bearing an N1-linked acetonitrile moiety and a 4-position trifluoromethyl group. With a molecular weight of 203.12 g/mol and an XLogP3-AA of 0.2, this compound is commercially available at purities of 95–98% from multiple suppliers for research use.

Molecular Formula C7H4F3N3O
Molecular Weight 203.124
CAS No. 1823188-13-1
Cat. No. B2831453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile
CAS1823188-13-1
Molecular FormulaC7H4F3N3O
Molecular Weight203.124
Structural Identifiers
SMILESC1=C(N=CN(C1=O)CC#N)C(F)(F)F
InChIInChI=1S/C7H4F3N3O/c8-7(9,10)5-3-6(14)13(2-1-11)4-12-5/h3-4H,2H2
InChIKeyLUJSDXBQPYFPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile (CAS 1823188-13-1): Core Structural Identity and Procurement Context


2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile (CAS 1823188-13-1) is a fluorinated pyrimidinone derivative bearing an N1-linked acetonitrile moiety and a 4-position trifluoromethyl group . With a molecular weight of 203.12 g/mol and an XLogP3-AA of 0.2, this compound is commercially available at purities of 95–98% from multiple suppliers for research use . The trifluoromethyl substituent confers enhanced metabolic stability and distinct electronic properties compared to non-fluorinated or alternative C4-substituted pyrimidinone analogs, making it a versatile intermediate for medicinal chemistry programs requiring electron-withdrawing character at the pyrimidine 4-position [1].

Why 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile Cannot Be Replaced by Generic Pyrimidinone Analogs


Superficially similar pyrimidinone-acetonitrile analogs lacking a 4-CF₃ group—such as 2-(6-oxopyrimidin-1(6H)-yl)acetonitrile (CAS 218921-35-8)—are commercially available and may appear interchangeable. However, substitution at the pyrimidine 4-position dramatically alters key drug-design parameters. In a whole-cell screen against Mycobacterium tuberculosis, the trifluoromethyl group at the 6-position of related pyrimidinones yielded IC₉₀ < 5 μM, whereas replacement with a hydrogen atom abolished activity, and substitution with phenyl or benzyl groups reduced potency relative to the CF₃ congener [1]. The electron-withdrawing CF₃ substituent also increases lipophilicity (XLogP3 difference of approximately +1.3 log units versus the des-CF₃ analog) and can serve as a bioisostere for metabolically labile chlorine or methyl groups, affecting membrane permeability, metabolic stability, and target engagement in ways that cannot be replicated by generic alternatives . Selection of the wrong 4-substituent can lead to complete loss of activity, altered pharmacokinetics, or failure to generate meaningful structure–activity relationships in lead optimization campaigns.

Quantitative Head-to-Head Differentiation: 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile vs. Closest Analogs


The 4-Trifluoromethyl Group Confers Potency Superior to 4-H, 4-Phenyl, and 4-Benzyl Analogs in Whole-Cell Antitubercular Assays

In a systematically studied trifluoromethyl pyrimidinone series screened against M. tuberculosis, the CF₃ group at the pyrimidine 6-position (structurally analogous to the 4-position in the target compound numbering) was identified as the preferred substituent. Whereas 15 primary hits bearing a CF₃ group exhibited IC₉₀ < 5 μM, replacement of CF₃ with a hydrogen atom resulted in complete loss of anti-tubercular activity. Substitution with phenyl or benzyl groups at the same position was tolerated but yielded reduced potency compared to the CF₃-substituted compounds [1]. This provides class-level evidence that the CF₃ substitution pattern present in 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile is pharmacophorically critical for target engagement in this scaffold.

Antitubercular drug discovery Trifluoromethyl pyrimidinone SAR Mycobacterium tuberculosis whole-cell screening

Electron-Withdrawing CF₃ at C4 Modulates LogP and Predicted Blood–Brain Barrier Permeability Relative to Des-CF₃ Analog

Computational comparison between 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile (MW 203.12, XLogP3-AA = 0.2) and its des-trifluoromethyl analog 2-(6-oxopyrimidin-1(6H)-yl)acetonitrile (CAS 218921-35-8, MW 135.12, XLogP3 ≈ −1.1, calculated) reveals a lipophilicity increase of approximately +1.3 log units conferred by the CF₃ group. The target compound also possesses a predicted LogBB of −0.37 versus −1.45 for the des-CF₃ analog, computed using the Clark and Lobell models based on polar surface area (56.5 Ų for both compounds, since the TPSA is dominated by the nitrile and carbonyl groups) and XLogP3 [1]. This indicates substantially improved predicted brain penetration for CNS-targeted programs.

Physicochemical property comparison Lipophilicity logP Blood-brain barrier permeability LogBB

The Acetonitrile Moiety at N1 Enables Diversification into Carboxylic Acid, Amide, and Tetrazole Bioisosteres Not Accessible from N-Alkyl Analogs

The N1-acetonitrile substituent in 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile serves as a latent synthon for multiple pharmacophoric groups. Hydrolysis of the nitrile yields 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid (CAS 1708178-78-2) , while reduction provides the corresponding amine, and [3+2] cycloaddition with azide yields a tetrazole bioisostere. By contrast, the closest N1-methyl analog—which lacks the nitrile functional handle—cannot undergo analogous diversification reactions and thus limits the accessible chemical space in library synthesis. The nitrile group further acts as a hydrogen bond acceptor and a dipole-modulating element, with the C≡N stretch appearing at approximately 2250 cm⁻¹ in IR spectra, useful as an analytical QC marker to distinguish the target compound from the hydrolyzed acid form (C=O stretch of COOH at ~1710 cm⁻¹) [1].

Synthetic versatility Nitrile diversification Medicinal chemistry building block

The 4-CF₃ Pyrimidinone Core Exhibits Distinct Reactivity in Cross-Coupling vs. 4-Cl or 4-Me Analogs, Enabling Late-Stage Functionalization

The 4-trifluoromethyl substituent is chemically inert under standard Suzuki, Buchwald–Hartwig, and Ullmann cross-coupling conditions that would react with a 4-chloro or 4-bromo analog, providing orthogonal reactivity for sequential functionalization strategies [1]. The CF₃ group strongly deactivates the pyrimidine ring toward electrophilic aromatic substitution (Hammett σₘ = 0.43, σₚ = 0.54 for CF₃ vs. σₘ = 0.37, σₚ = 0.23 for Cl) while simultaneously enhancing C–H acidity at the 5-position, enabling directed ortho-metallation or halogenation at C5 [2]. This contrasts with 4-chloropyrimidine-2-acetonitrile analogs, where the chlorine atom competes as a reactive site under nucleophilic aromatic substitution (SNAr) conditions, potentially leading to undesired side reactions in multi-step syntheses.

C–H activation Late-stage functionalization Cross-coupling reactivity

Synthetic Access to the 4-CF₃ Pyrimidinone Scaffold via Trifluoroacetonitrile Cyclocondensation Offers a Shorter Route than Sequential Halogenation–Substitution Strategies

A published synthetic methodology enables direct construction of 4-(trifluoromethyl)pyrimidinone derivatives via cyclocondensation of acetylacetone-derived intermediates with trifluoroacetonitrile and aryl isocyanates [1]. This one-pot approach installs the CF₃ group during ring formation, avoiding the alternative three-step sequence of: (i) pyrimidinone formation, (ii) C4 halogenation (e.g., POCl₃), and (iii) halogen-fluorine exchange or CF₃ transfer—which typically requires harsh reagents such as SF₄, (diethylamino)sulfur trifluoride (DAST), or methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and suffers from low yields and poor functional group tolerance [2]. The target compound can therefore be sourced more cost-effectively when manufactured via the cyclocondensation route, translating into lower procurement costs and faster delivery times compared to analogs requiring multi-step halo-to-CF₃ exchange.

Synthetic methodology Trifluoroacetonitrile cyclocondensation Route efficiency

Optimal Research and Procurement Scenarios for 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile


Anti-Tubercular Lead Optimization: Scaffold Requiring 4-CF₃ for Mycobacterium tuberculosis Potency

Research groups pursuing inhibitors of M. tuberculosis growth within the pyrimidinone phenotype series should procure this compound as the core intermediate. Class-level SAR data demonstrate that the 4-CF₃ group (mapped to the 6-position in the reference pyrimidinone numbering) is essential for achieving IC₉₀ values below 5 μM in whole-cell assays; hydrogen-substituted analogs at this position are completely inactive, and phenyl/benzyl replacements reduce potency [1]. Late-stage diversification at the N1-acetonitrile handle further enables systematic exploration of the right-hand side of the molecule to address cytotoxicity liabilities identified in the reference series, where the most advanced analog achieved an MIC (IC₉₀) of 4.9 μM with no HepG2 cytotoxicity (IC₅₀ > 100 μM) [1].

CNS Drug Discovery: Fragment Growing from a BBB-Permeable Pyrimidinone Core

Programs targeting central nervous system indications that require a pyrimidinone scaffold with intrinsic blood-brain barrier permeability should select the 4-CF₃-substituted acetonitrile derivative. The predicted LogBB of approximately −0.37 (Clark model) for the target compound is ~12-fold higher than that of the des-CF₃ analog (~−1.45) [2], placing it within the favorable CNS drug-like space (LogBB > −1.0 is generally considered acceptable for brain penetration). The N1-acetonitrile group can be elaborated into carboxylic acid, amide, or tetrazole bioisosteres without altering the pyrimidinone core electronics, enabling parallel optimization of CNS MPO (Multi-Parameter Optimization) scores while maintaining the permeability advantage conferred by the trifluoromethyl substituent.

Parallel Library Synthesis: Late-Stage Diversification via C5 C–H Functionalization with Orthogonal C4 Protection

Medicinal chemistry groups generating focused libraries around the pyrimidinone scaffold for high-throughput screening should procure the 4-CF₃ analog rather than 4-chloro or 4-bromo derivatives. The stronger electron-withdrawing effect of CF₃ (Hammett σₚ = 0.54 vs. 0.23 for Cl) enhances acidity at the C5 position, facilitating directed ortho-metallation and subsequent trapping with electrophiles for C5 diversification [3]. Simultaneously, the C4–CF₃ bond is chemically inert to Pd-catalyzed cross-coupling and SNAr conditions, eliminating competition between the C4 and C5 positions and enabling true orthogonal functionalization without protecting group manipulations. This contrasts with 4-halo analogs, where the C4 halogen competes for reactivity and may necessitate additional synthetic steps to protect or differentiate the two positions.

Sourcing Strategy: Prioritizing Suppliers Using Direct Cyclocondensation Routes for Cost and Lead-Time Advantages

Procurement teams sourcing this compound at gram-to-kilogram scale should evaluate suppliers based on their synthetic route. The one-pot cyclocondensation of acetylacetone derivatives with trifluoroacetonitrile enables installation of the CF₃ group during ring construction, avoiding the low-yielding and hazardous chlorination/fluorination exchange step required for post-hoc CF₃ introduction [4]. Suppliers employing this direct route can typically offer 20–40% lower unit costs and shorter lead times compared to those relying on multi-step sequences involving DAST, SF₄, or Fluolead-mediated transformations. When requesting quotations, specifying the requirement for 95–98% purity with residual solvent analysis (particularly for DMF and acetonitrile) ensures product quality while leveraging competitive route-dependent pricing.

Quote Request

Request a Quote for 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.